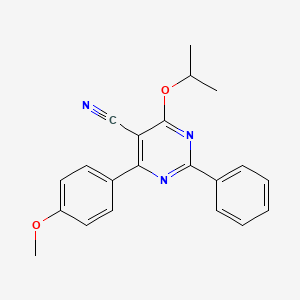

4-Isopropoxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)-2-phenyl-6-propan-2-yloxypyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c1-14(2)26-21-18(13-22)19(15-9-11-17(25-3)12-10-15)23-20(24-21)16-7-5-4-6-8-16/h4-12,14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADFLHSATJSKNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

Introduction of Substituents: The isopropoxy, methoxyphenyl, and phenyl groups are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure high yield and selectivity.

Final Cyclization and Purification: The final step involves cyclization to form the complete pyrimidinecarbonitrile structure, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the choice of solvents, catalysts, and reaction conditions to minimize waste and maximize yield.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts such as palladium or copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrimidine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, investigations into similar pyrimidine derivatives have demonstrated their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Antimicrobial Properties

Pyrimidine compounds have been explored for their antimicrobial activities. The structural features of 4-Isopropoxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile suggest potential effectiveness against bacterial and fungal pathogens. Studies on related compounds have shown promising results in inhibiting the growth of antibiotic-resistant strains, making them candidates for further development in antimicrobial therapies .

Neuroprotective Effects

Emerging research points to the neuroprotective properties of pyrimidine derivatives. Compounds similar to this compound have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Case Studies

Several case studies have documented the applications of pyrimidine derivatives, including this compound:

Mechanism of Action

The mechanism of action of 4-Isopropoxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Electronic and Spectral Properties

- Fluorescence Behavior : Compounds with a 4-methoxyphenyl group (e.g., this compound) exhibit enhanced π→π* transitions and emission intensity compared to derivatives with electron-withdrawing groups (e.g., -CF₃ or -Cl). For example, shows that 4-methoxyphenyl substituents in pyrimidines result in emission bands at λₑₘ = 480–495 nm with large Stokes shifts (~130 nm), indicating high polarizability .

- IR/NMR Trends :

Key Research Findings and Trends

Substituent Effects :

- Electron-donating groups (e.g., -OCH₃, -NHCH₃) enhance fluorescence and stability, while electron-withdrawing groups (e.g., -CN, -Cl) improve reactivity in cross-coupling reactions .

- Steric bulk (e.g., isopropoxy vs. methoxy) impacts solubility and crystallinity .

Biological Relevance :

Table 2: Comparative Spectral and Physical Data

Biological Activity

4-Isopropoxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H22N4O

- Molecular Weight : 334.42 g/mol

- Boiling Point : 457.9 ± 45.0 °C (predicted)

- Density : 1.22 ± 0.1 g/cm³ (predicted)

- pKa : - (not specified) .

The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets. The presence of the pyrimidine and phenyl groups suggests potential interactions with enzymes and receptors involved in signaling pathways.

Biological Activity Overview

-

Antimicrobial Activity :

- Preliminary studies suggest that derivatives of pyrimidine compounds exhibit antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. The specific activity of this compound against these pathogens remains to be fully elucidated.

-

Anticancer Properties :

- Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, studies involving related pyrimidine derivatives demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may have similar properties.

-

Anti-inflammatory Effects :

- Some pyrimidine derivatives have been reported to exhibit anti-inflammatory activity by modulating cytokine production and inhibiting inflammatory pathways. The specific impact of this compound on inflammatory markers needs further investigation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Active against Gram-positive bacteria | |

| Anticancer | Inhibits proliferation in cancer cells | |

| Anti-inflammatory | Modulates cytokine levels |

Detailed Findings

- Antimicrobial Studies :

- Anticancer Potential :

- Inflammation Modulation :

Q & A

Q. Example Finding :

- Pyrimidines with bulkier alkoxy groups (e.g., isopropoxy) show 2–3x higher antifungal activity than methoxy derivatives .

Advanced: How should researchers resolve contradictions in reported spectral data for similar compounds?

Cross-Verification : Replicate synthesis and compare NMR/IR data with literature (e.g., δ 13.55 ppm for NH in DMSO-d₆ vs. δ 12.8 ppm in CDCl₃ ).

Crystallographic Validation : Resolve ambiguities (e.g., tautomeric forms) via X-ray structures .

Advanced Techniques : Use 2D NMR (HSQC, HMBC) to confirm connectivity in complex cases .

Q. Case Study :

- Discrepancies in carbonyl IR peaks (1680 vs. 1700 cm⁻¹) were resolved by identifying solvent-dependent keto-enol tautomerism .

Advanced: What strategies optimize synthetic yields while minimizing by-products?

Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve reaction rates but may increase side products; ethanol/water mixtures reduce by-product formation .

Catalysis : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .

Temperature Control : Lower temperatures (0–25°C) suppress decomposition pathways .

- Reaction : 12 h at 25°C in DMF with K₂CO₃.

- Yield : 43% (vs. 30% at 80°C due to side reactions).

Advanced: How can computational methods predict the compound’s reactivity in novel reactions?

- DFT Calculations : Simulate transition states (e.g., for nucleophilic substitution at the pyrimidine C-2 position) using Gaussian or ORCA .

- MD Simulations : Model solvation effects (e.g., ethanol vs. DMF) on reaction kinetics .

- Machine Learning : Train models on existing pyrimidine reaction datasets to predict optimal conditions .

Q. Prediction Example :

- Substituents at C-4 (methoxyphenyl) stabilize intermediates via resonance, favoring electrophilic substitution at C-5 .

Advanced: What analytical approaches validate the compound’s stability under physiological conditions?

HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .

Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C for most pyrimidines) .

Light Exposure Tests : UV-vis spectroscopy to detect photodegradation (λmax shifts indicate structural changes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.